Technical Documentation Center

2-Chloro-1,3-thiazole-5-carbonyl chloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Chloro-1,3-thiazole-5-carbonyl chloride
  • CAS: 148637-74-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-1,3-thiazole-5-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals Foreword: Navigating the Landscape of a Reactive Intermediate In the realm of medicinal chemistry and agrochemical synthesis, the 2-chloro-1,3-thiazole scaf...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Reactive Intermediate

In the realm of medicinal chemistry and agrochemical synthesis, the 2-chloro-1,3-thiazole scaffold is a cornerstone, bestowing unique electronic properties and biological activities upon parent molecules. The derivative, 2-chloro-1,3-thiazole-5-carbonyl chloride, represents a highly valuable, yet transient, synthetic intermediate. Its heightened reactivity, a consequence of the electron-withdrawing nature of the thiazole ring and the inherent electrophilicity of the acyl chloride functional group, makes it a powerful tool for forging new molecular entities. However, this same reactivity contributes to its limited characterization as an isolated, stable compound.

This guide provides a comprehensive exploration of the physical state and melting point of 2-chloro-1,3-thiazole-5-carbonyl chloride. In the absence of extensive, formally published data on the isolated compound, we will delve into predictive analysis based on the well-established chemistry of acyl chlorides and the known properties of its precursors and structural analogs. Furthermore, we will provide robust, field-proven protocols for its synthesis and subsequent characterization, empowering researchers to confidently generate and utilize this pivotal chemical building block.

Predicted Physicochemical Properties of 2-Chloro-1,3-thiazole-5-carbonyl chloride

However, based on the general properties of acyl chlorides and data from structurally related compounds, we can establish a highly probable profile.[1][2][3]

Physical State: Acyl chlorides are typically volatile, colorless to pale yellow liquids at room temperature.[2][4] They often fume in the presence of moist air due to rapid hydrolysis back to the corresponding carboxylic acid and hydrochloric acid.[3][4] Given that its precursor, 2-chloro-1,3-thiazole-5-carboxylic acid, is a solid, the conversion to the acyl chloride is expected to result in a substance with a lower melting point.[1][5] A close structural analog, 2-chloro-5-chloromethylthiazole, is reported as a white crystal or powder with a melting point of 31°C, and is a liquid above 25°C. This suggests that 2-chloro-1,3-thiazole-5-carbonyl chloride is likely to be a low-melting solid or a liquid at standard ambient temperature and pressure.

Melting Point: Acyl chlorides consistently exhibit lower melting and boiling points than their parent carboxylic acids due to the absence of hydrogen bonding.[1] For instance, acetic acid boils at 118°C, while acetyl chloride boils at a significantly lower 51°C.[1] While a precise melting point for 2-chloro-1,3-thiazole-5-carbonyl chloride remains to be experimentally determined, it is anticipated to be substantially lower than that of its carboxylic acid precursor.

Data Summary of Relevant Compounds
CompoundCAS NumberMolecular FormulaPhysical FormMelting Point (°C)
2-Chloro-1,3-thiazole-5-carboxylic acid101012-12-8C4H2ClNO2SSolidNot specified, but known to be a solid at room temperature[5][6][7][8]
2-Chloro-1,3-thiazole-5-carbonyl chlorideNot availableC4HCl2NOSPredicted: Low-melting solid or liquidNot experimentally determined

Synthesis and Isolation: From Carboxylic Acid to a Reactive Acyl Chloride

The most direct and widely employed route to an acyl chloride is through the reaction of its parent carboxylic acid with a chlorinating agent.[9][10][11][12] Thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅) are the reagents of choice for this transformation.[12] The use of thionyl chloride is often preferred as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, simplifying purification.[12]

Synthesis of the Precursor: 2-Chloro-1,3-thiazole-5-carboxylic acid

The journey to the target acyl chloride begins with its parent carboxylic acid. A common laboratory-scale synthesis of 2-chloro-1,3-thiazole-5-carboxylic acid starts from 2-chlorothiazole.

Experimental Protocol: Synthesis of 2-chloro-1,3-thiazole-5-carbaldehyde (Intermediate)

This protocol is adapted from established literature procedures.[13]

  • Reaction Setup: To a stirred solution of 2-chlorothiazole (e.g., 80 g) in anhydrous tetrahydrofuran (THF, 1000 mL) under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (n-BuLi, e.g., 320 mL of a 2.5 M solution in hexanes, 0.8 mol) dropwise, maintaining the internal temperature at -78 °C. Stir for 1 hour at this temperature.

  • Formylation: Add ethyl formate (e.g., 74 g) dropwise, again maintaining the reaction temperature at -78 °C. Continue stirring for an additional hour.

  • Quenching: Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) and allow the mixture to warm to room temperature while stirring for 30 minutes.

  • Workup: Dilute the mixture with ethyl acetate. Separate the organic phase, and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash sequentially with water and saturated brine, and then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure to yield the crude product. Purify by recrystallization from a hexane/ethyl acetate mixed solvent to afford 2-chloro-1,3-thiazole-5-carbaldehyde.

The subsequent oxidation of the aldehyde to the carboxylic acid can be achieved using standard oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid).

Conversion to 2-Chloro-1,3-thiazole-5-carbonyl chloride

The conversion of the carboxylic acid to the acyl chloride is a critical step that requires anhydrous conditions to prevent hydrolysis of the product.

Experimental Protocol: Synthesis of 2-chloro-1,3-thiazole-5-carbonyl chloride

This is a general and robust protocol for the synthesis of acyl chlorides from carboxylic acids using thionyl chloride.[10][14]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂ fumes, e.g., a bubbler with aqueous sodium hydroxide), place 2-chloro-1,3-thiazole-5-carboxylic acid (1 equivalent).

  • Addition of Reagent: Add an excess of thionyl chloride (SOCl₂, typically 2-5 equivalents), which can also serve as the solvent. Alternatively, an inert solvent such as dichloromethane (DCM) or toluene can be used.

  • Catalysis (Optional but Recommended): Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops). The DMF catalyzes the reaction by forming the Vilsmeier reagent in situ, which is a more potent acylating agent.

  • Reaction: Gently heat the mixture to reflux and maintain for 1-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Isolation: After the reaction is complete, cool the mixture to room temperature. Remove the excess thionyl chloride and solvent by distillation or under reduced pressure. The crude 2-chloro-1,3-thiazole-5-carbonyl chloride is often used directly in the next step. If a higher purity is required, vacuum distillation can be attempted, though care must be taken due to the reactive nature of the product.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_precursor Precursor Synthesis cluster_target Target Synthesis 2_Chlorothiazole 2-Chlorothiazole Carbaldehyde 2-Chloro-1,3-thiazole- 5-carbaldehyde 2_Chlorothiazole->Carbaldehyde 1. n-BuLi, Ethyl formate 2. NH4Cl (aq) Carboxylic_Acid 2-Chloro-1,3-thiazole- 5-carboxylic acid Carbaldehyde->Carboxylic_Acid Oxidation (e.g., KMnO4) Acyl_Chloride 2-Chloro-1,3-thiazole- 5-carbonyl chloride Carboxylic_Acid->Acyl_Chloride SOCl2, cat. DMF, Reflux

Caption: Synthetic pathway to 2-chloro-1,3-thiazole-5-carbonyl chloride.

Experimental Determination of Physical State and Melting Point

For researchers who synthesize and isolate 2-chloro-1,3-thiazole-5-carbonyl chloride, the following procedures are standard for characterizing its physical properties.

Determination of Physical State

The physical state (solid or liquid) at room temperature can be determined by simple visual inspection of the purified compound in a sealed container at a controlled temperature (e.g., 20-25 °C).

Melting Point Determination

The melting point is a crucial indicator of purity for a crystalline solid.[15][16] A sharp melting range (typically 0.5-1.0 °C) is indicative of a pure compound, while a broad and depressed melting range suggests the presence of impurities.[15]

Experimental Protocol: Capillary Melting Point Determination

This is a standard procedure for determining the melting point of a solid sample.[15][16][17][18]

  • Sample Preparation: If the isolated 2-chloro-1,3-thiazole-5-carbonyl chloride is a solid, ensure it is completely dry. Place a small amount of the solid on a watch glass and crush it into a fine powder.

  • Loading the Capillary Tube: Tap the open end of a capillary melting point tube into the powder to collect a small amount of the sample. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The sample height should be 2-3 mm.

  • Measurement:

    • Place the capillary tube in a melting point apparatus.

    • For an unknown compound, a rapid preliminary heating (10-20 °C/minute) can be performed to determine an approximate melting range.[17]

    • Allow the apparatus to cool.

    • Using a fresh sample, heat at a medium rate to about 20 °C below the approximate melting point.[18]

    • Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.[17]

  • Data Recording: Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the last crystal melts (the clear point). The recorded melting point should be reported as this range.

Melting Point Determination Workflow

MeltingPointWorkflow A Isolate Purified Solid Sample B Crush Sample to Fine Powder A->B C Pack into Capillary Tube (2-3 mm height) B->C D Place in Melting Point Apparatus C->D E Rapid Heating (10-20°C/min) to find approximate MP D->E First Trial H Heat to 20°C below approx. MP D->H Second Trial F Cool Apparatus E->F G Use Fresh Sample F->G G->H I Slow Heating (1-2°C/min) H->I J Record Temperature Range (First droplet to fully liquid) I->J

Caption: Workflow for accurate melting point determination.

Conclusion and Future Perspectives

2-Chloro-1,3-thiazole-5-carbonyl chloride stands as a testament to the principle that high reactivity often correlates with significant synthetic utility. While its transient nature has precluded extensive characterization as an isolated entity, its physicochemical properties can be reliably predicted based on established chemical principles and the behavior of analogous compounds. It is anticipated to be a low-melting solid or a fuming liquid at ambient temperatures.

The protocols detailed in this guide for the synthesis of its precursor and its conversion to the acyl chloride, along with standard methods for its characterization, provide a robust framework for researchers in drug discovery and development. The experimental determination of the precise melting point of 2-chloro-1,3-thiazole-5-carbonyl chloride would be a valuable contribution to the chemical literature, providing a key data point for this important synthetic intermediate. As new pharmaceuticals and agrochemicals based on the 2-chloro-1,3-thiazole core continue to be developed, a thorough understanding of its reactive derivatives, such as the title compound, will remain indispensable.

References

  • Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]

  • Wikipedia. (n.d.). Acyl chloride. Retrieved from [Link]

  • Sparkl. (n.d.). Revision Notes - Production of Acyl Chlorides from Carboxylic Acids. Retrieved from [Link]

  • Chemguide. (n.d.). an introduction to acyl chlorides (acid chlorides). Retrieved from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [Link]

  • Edisco. (n.d.). Melting point determination. Retrieved from [Link]

  • Leggio, A., Belsito, E. L., De Luca, G., Di Gioia, M. L., Leotta, V., Romio, E., Siciliano, C., & Liguori, A. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 6(10), 8343–8351. Retrieved from [Link]

  • ResearchGate. (n.d.). 19.2 PREPARATION OF ACYL CHLORIDES. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-thiazole-5-carboxylic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Properties of Acyl Halides. Retrieved from [Link]

  • MIT OpenCourseWare. (2010, February 4). Melting Point [Video]. YouTube. Retrieved from [Link]

  • Stanford Research Systems. (n.d.). Melting Point Determination. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). 2-Chloro-1,3-thiazole-5-carboxylic acid suppliers and producers. Retrieved from [Link]

  • Google Patents. (n.d.). US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.
  • Amerigo Scientific. (n.d.). 2-Chloro-1,3-thiazole-5-carboxylic acid. Retrieved from [Link]

  • Chemguide. (n.d.). converting carboxylic acids into acyl (acid) chlorides. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: A Guide to the Synthesis of Thiazole-5-Carboxamides from Acid Chlorides

Introduction: The Significance of the Thiazole-5-Carboxamide Scaffold The thiazole ring is a prominent heterocyclic scaffold that serves as a cornerstone in medicinal chemistry and drug discovery.[1][2] Its derivatives a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Thiazole-5-Carboxamide Scaffold

The thiazole ring is a prominent heterocyclic scaffold that serves as a cornerstone in medicinal chemistry and drug discovery.[1][2] Its derivatives are known to exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antifungal properties.[2][3][4] When functionalized at the 5-position with a carboxamide linkage, the resulting thiazole-5-carboxamide core becomes a privileged structure, present in numerous biologically active agents and FDA-approved drugs.[2] This structural motif allows for diverse substitutions on the amide nitrogen, providing a powerful tool for medicinal chemists to modulate pharmacokinetic and pharmacodynamic properties.

This guide provides a detailed technical overview and actionable protocols for the synthesis of thiazole-5-carboxamides, focusing on a robust and widely applicable two-step method: the conversion of a thiazole-5-carboxylic acid to its corresponding acid chloride, followed by an amide coupling reaction with a primary or secondary amine. We will delve into the mechanistic underpinnings of these transformations, provide step-by-step experimental procedures, and offer insights into process optimization and troubleshooting.

The Core Chemistry: A Two-Step Approach

The synthesis is logically divided into two primary stages: the activation of the carboxylic acid and the subsequent amide bond formation.

Stage 1: Activation via Thiazole-5-Carbonyl Chloride Formation

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable under mild conditions, requiring high temperatures that can degrade complex molecules. Therefore, the carboxylic acid's hydroxyl group must first be converted into a better leaving group. A common and highly effective strategy is the formation of an acyl chloride (acid chloride).

Several reagents can achieve this transformation, including phosphorus pentachloride (PCl₅), oxalyl chloride ((COCl)₂), and thionyl chloride (SOCl₂).[5][6] Thionyl chloride is frequently the reagent of choice for several practical reasons:

  • Efficiency: It readily reacts with carboxylic acids.

  • Convenient Work-up: The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which are easily removed from the reaction mixture, simplifying purification.[6]

Mechanism of Acid Chloride Formation with Thionyl Chloride: The reaction proceeds via a nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride. This is followed by the expulsion of a chloride ion and subsequent rearrangement to form a chlorosulfite intermediate. The chloride ion then acts as a nucleophile, attacking the carbonyl carbon and leading to the formation of the acid chloride along with the gaseous byproducts.[7]

Stage 2: Amide Bond Formation via Nucleophilic Acyl Substitution

The reaction of an acid chloride with a primary or secondary amine is a classic and efficient method for forming an amide bond.[8][] The high reactivity of the acid chloride makes this reaction rapid and often high-yielding.

Mechanism of Amide Formation: The reaction proceeds through a nucleophilic acyl substitution mechanism.[10]

  • Nucleophilic Attack: The lone pair of electrons on the amine's nitrogen atom attacks the highly electrophilic carbonyl carbon of the acid chloride. This breaks the C=O pi bond and forms a tetrahedral intermediate.[11]

  • Leaving Group Elimination: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the C=O double bond, and concurrently, the chloride ion—an excellent leaving group—is expelled.

  • Deprotonation: The resulting product is a protonated amide. A base, typically added to the reaction, removes the proton from the nitrogen to yield the final, neutral amide product and a salt byproduct (e.g., triethylammonium chloride).[10]

The inclusion of a non-nucleophilic base, such as triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or pyridine, is critical.[3][8] It serves to neutralize the HCl generated during the reaction. Without a base, the HCl would protonate the starting amine, forming an ammonium salt that is no longer nucleophilic, thereby halting the reaction.

Visualizing the Synthesis

Overall Synthetic Workflow

The diagram below illustrates the two-stage process for converting a thiazole-5-carboxylic acid into a target thiazole-5-carboxamide.

G cluster_0 Stage 1: Acid Chloride Formation cluster_1 Stage 2: Amide Coupling A Thiazole-5-Carboxylic Acid B Thiazole-5-Carbonyl Chloride A->B  SOCl₂ or (COCl)₂ (Reagent) D Thiazole-5-Carboxamide (Final Product) B->D  Base (e.g., TEA, DIPEA) Solvent (e.g., DCM) C Primary or Secondary Amine (R-NH₂) C->D

Caption: General workflow for thiazole-5-carboxamide synthesis.

Mechanism of Amide Coupling

This diagram details the key steps of the nucleophilic acyl substitution reaction.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Storage and Handling of 2-chloro-1,3-thiazole-5-carbonyl chloride

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for 2-chloro-1,3-thiazole-5-carbonyl chloride. This document provides in-depth guidance for researchers, scientists, and d...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 2-chloro-1,3-thiazole-5-carbonyl chloride. This document provides in-depth guidance for researchers, scientists, and drug development professionals on the proper storage and handling of this highly reactive and valuable synthetic intermediate. Our goal is to ensure the long-term stability and purity of your reagent, thereby safeguarding the integrity of your experimental outcomes.

Introduction: The Challenge of Stability

2-chloro-1,3-thiazole-5-carbonyl chloride is a key building block in the synthesis of numerous pharmaceutical and agrochemical compounds. Its utility is derived from the high electrophilicity of the acyl chloride functional group, which allows for facile reactions with a wide range of nucleophiles.[1][2] However, this same reactivity makes the compound exceptionally susceptible to degradation via hydrolysis, even from atmospheric moisture.[2][3] Improper storage can lead to the rapid conversion of the acyl chloride to its corresponding carboxylic acid, releasing corrosive hydrogen chloride (HCl) gas in the process.[4] This guide outlines the chemical principles and laboratory best practices required to prevent this degradation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for 2-chloro-1,3-thiazole-5-carbonyl chloride during storage?

The primary degradation pathway is hydrolysis. The carbonyl carbon of the acyl chloride group is highly electrophilic and readily attacked by nucleophiles, including water. Even trace amounts of moisture present in the air can initiate this reaction, leading to the formation of 2-chloro-1,3-thiazole-5-carboxylic acid and hydrogen chloride gas.[3][4] This process is often autocatalytic, as the generated HCl can further promote decomposition.

Hydrolysis_Mechanism cluster_reactants Reactants cluster_products Products reagent 2-chloro-1,3-thiazole-5-carbonyl chloride intermediate Tetrahedral Intermediate reagent->intermediate + H₂O water H₂O (Moisture) product 2-chloro-1,3-thiazole-5-carboxylic acid intermediate->product - HCl hcl HCl (gas)

Caption: Hydrolysis mechanism of 2-chloro-1,3-thiazole-5-carbonyl chloride.

Q2: What are the ideal storage conditions for a new, unopened bottle of the reagent?

A new, unopened bottle, as supplied by the manufacturer, is typically packaged under an inert atmosphere (e.g., nitrogen or argon) in a container with a high-integrity seal, such as the Aldrich Sure/Seal™ system. This bottle should be stored in a cool, dry, and well-ventilated location, away from incompatible substances like bases and oxidizing agents. A dedicated, ventilated cabinet for corrosive materials is ideal.

Q3: How must I modify storage conditions after opening the bottle for the first time?

Once the factory seal is broken, you assume responsibility for maintaining an anhydrous and inert environment. The headspace of the bottle must be purged with a dry, inert gas like nitrogen or argon before re-sealing.[5][6] The bottle should then be placed inside a secondary container, such as a desiccator cabinet or a sealed bag containing a desiccant, to protect it from ambient moisture.[7][8][9]

Q4: What are the common physical signs of reagent degradation?

The most immediate sign of hydrolysis is the evolution of white fumes upon opening the container.[9] This is HCl gas reacting with atmospheric moisture.[4] If significant degradation has occurred, you may also observe:

  • Pressure Buildup: The formation of HCl gas can cause a noticeable pressure increase inside the bottle.

  • Solid Precipitation: The hydrolysis product, 2-chloro-1,3-thiazole-5-carboxylic acid, is a solid and may precipitate out of the solution if the starting material is a liquid or dissolved in a solvent.

Q5: Which inert gas, Nitrogen or Argon, is better for blanketing?

Both nitrogen and argon are excellent choices for creating an inert atmosphere.[6] The optimal choice depends on your specific laboratory setup and requirements.

FeatureNitrogen (N₂)Argon (Ar)Rationale
Cost LowerHigherNitrogen constitutes ~78% of the atmosphere, making it cheaper to produce.[10]
Density Lighter than airHeavier than airArgon's higher density can be advantageous for displacing air in open or frequently accessed containers.
Reactivity Highly inert, but can form nitrides with certain metals (e.g., lithium) at high temperatures.[11]Extremely inertFor most organic synthesis applications, the reactivity of nitrogen is not a concern.[12]
Conclusion: For routine storage and handling of acyl chlorides, Nitrogen is the most cost-effective and widely used option.[10][11]

Q6: What type of desiccant is most effective for secondary containment?

Desiccants are crucial for absorbing moisture within a secondary storage environment like a desiccator.[7][13][14]

Desiccant TypeKey PropertiesBest Use Case
Silica Gel High capacity for water. Available with a color indicator (cobalt chloride) to show saturation.[15]General purpose use in desiccator cabinets.
Molecular Sieves (3Å or 4Å) Pores selectively adsorb water while excluding larger molecules. Very low residual moisture.[7]Ideal for drying solvents or for use in applications requiring an extremely dry environment.
Bentonite Clay A natural, cost-effective, and non-corrosive desiccant.[14]Suitable for bulk storage and shipping applications.[14]
Recommendation: Use indicating silica gel for general desiccator storage and periodically check its color. Regenerate or replace it when it becomes saturated.

Troubleshooting Guide

Observed Problem Probable Cause Recommended Action & Explanation
Bottle fumes upon opening. Reaction with atmospheric moisture.Immediate Action: Handle the reagent in a fume hood. Purge the bottle's headspace with dry nitrogen or argon before re-sealing. Long-Term Fix: This indicates that your handling technique is allowing too much air exposure. Implement a strict inert atmosphere workflow using syringes or cannulas (See Protocol 1).[16][17]
Reaction yields are inconsistent or lower than expected. Partial hydrolysis of the acyl chloride.The molar quantity of active reagent is lower than calculated. Before your next reaction, assess the reagent's purity. A simple qualitative test (See Protocol 2) or quantitative analysis via ¹H NMR can confirm degradation.
A white precipitate has formed in the reagent. Significant hydrolysis has occurred.The reagent is likely contaminated with a substantial amount of 2-chloro-1,3-thiazole-5-carboxylic acid. It is not recommended for use in reactions where stoichiometry is critical. Consider purification by distillation (if applicable) or procure a new bottle.

Experimental Protocols & Workflows

Recommended Storage and Handling Workflow

This workflow minimizes exposure to atmospheric moisture and preserves the integrity of the reagent.

Workflow start Start: Retrieve Reagent Bottle setup Set up Dry Glassware under Inert Gas (N₂/Ar) start->setup puncture Puncture Septum with Inert Gas Inlet Needle setup->puncture dispense Withdraw Reagent via Dry Syringe/Cannula puncture->dispense Maintain positive N₂/Ar pressure remove Remove Syringe/Cannula & Inert Gas Needle dispense->remove seal Immediately Re-seal Puncture (e.g., with Parafilm) remove->seal store Return Bottle to Desiccator Containing Active Desiccant seal->store end End store->end

Caption: Recommended workflow for handling moisture-sensitive acyl chlorides.

Protocol 1: Handling and Dispensing under Inert Atmosphere

This protocol should be performed in a fume hood.

  • Glassware Preparation: Ensure all glassware, syringes, and needles that will contact the reagent are thoroughly oven-dried (e.g., at 125°C overnight) and cooled under a stream of dry nitrogen or argon.[16]

  • Inert Gas Setup: Assemble your reaction flask and equip it with a rubber septum. Connect the flask to a source of inert gas (nitrogen or argon) vented through an oil bubbler to maintain a slight positive pressure.[16][17]

  • Reagent Bottle Preparation: Secure the bottle of 2-chloro-1,3-thiazole-5-carbonyl chloride. Puncture the septum with a needle connected to the inert gas line to equalize the pressure.

  • Reagent Transfer: Using a clean, dry syringe fitted with a long needle, puncture the septum of the reagent bottle.[18][19] Draw the required volume of the liquid. To avoid pulling a vacuum, you may need a second needle in the headspace connected to the inert gas source.

  • Dispensing: Transfer the reagent from the syringe to your reaction flask by piercing the flask's septum.

  • Resealing: After dispensing, immediately remove the syringe and the gas inlet needle from the reagent bottle. Wrap the cap and septum area with Parafilm or electrical tape for an additional seal.[9]

  • Storage: Promptly return the reagent bottle to its secondary containment in a desiccator.

Protocol 2: Qualitative Purity Check for Hydrolysis

This test detects the presence of chloride ions, which are a byproduct of hydrolysis.

  • Sample Preparation: In a fume hood, carefully add 1-2 drops of the 2-chloro-1,3-thiazole-5-carbonyl chloride to 1 mL of deionized water in a test tube. The acyl chloride will vigorously react (hydrolyze).

  • Testing: To the resulting aqueous solution, add a few drops of an aqueous silver nitrate (AgNO₃) solution.

  • Observation:

    • Positive Result (Degradation Likely): The immediate formation of a dense, white precipitate (AgCl) indicates the presence of free chloride ions, suggesting the acyl chloride has hydrolyzed.[20]

    • Baseline: While the reagent itself will hydrolyze in the test to produce HCl, a sample taken from a bottle that has already degraded will likely produce a much faster and denser precipitate compared to a pristine sample, as it already contains free HCl.

Protocol 3: Purity Assessment via ¹H NMR Spectroscopy (Conceptual)

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy can be used to estimate the degree of hydrolysis by comparing the integrals of peaks corresponding to the starting material and the carboxylic acid product.

  • Sample Preparation: Carefully prepare a sample for NMR analysis in a dry NMR tube using a deuterated solvent that is free of water (e.g., CDCl₃).

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis:

    • Identify the characteristic peak for the proton on the thiazole ring of the acyl chloride .

    • Identify the characteristic peak for the proton on the thiazole ring of the 2-chloro-1,3-thiazole-5-carboxylic acid hydrolysis product. This peak will likely be shifted downfield relative to the acyl chloride.

    • Compare the integration of these two peaks. The ratio of the integrals provides a quantitative measure of the mole ratio of the hydrolyzed product to the remaining active reagent.

References

  • Vertex AI Search. (n.d.). Desiccants for Industrial Chemical shipping & storage containers.
  • ERIC. (2021). EJ1283148 - Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe. Journal of Chemical Education.
  • ACS Publications. (2020). Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe. Journal of Chemical Education.
  • Air Products. (n.d.). The Importance of Inerting.
  • Drytech. (n.d.). Chemical Processing Storage.
  • Environment, Health & Safety, University of California, Berkeley. (n.d.). Water Sensitive Chemicals.
  • Photrio.com Photography Forums. (2008). Inert gases for E6 chemical storage.
  • Sciencemadness.org. (2020). Acyl chlorides stability.
  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • Wikipedia. (n.d.). Inert gas.
  • JoVE. (2017). Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line.
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Detecting 2,2-Dimethylbut-3-ynoyl Chloride Reaction Products.
  • Fisher Scientific. (n.d.). Lab Desiccants and Drying Agents.
  • Linde. (n.d.). Inerting in the chemical industry.
  • SATHEE CUET - IIT Kanpur. (n.d.). Chemistry Acid Chloride.
  • Fiveable. (n.d.). Acid chlorides | Organic Chemistry II Class Notes.
  • Edco Supply Co. (n.d.). Understanding Desiccants: Function & Types.
  • EPCLand. (2026). Inerting in Chemical Industries: Gas Selection & Safety Guide 2026.
  • MDS Associates. (n.d.). Shop for Wholesale Humidity Regulators, Fluid Containment Products & Desiccants.
  • Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles.
  • ResearchGate. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances.
  • Reddit. (2023). Acetyl Chloride Storage. r/chemistry.
  • PubMed. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances.
  • Save My Exams. (2025). A Level Chemistry Revision Notes - Acyl Chlorides.
  • TCI EUROPE N.V. (2025). 2-Chloro-5-(chloromethyl)thiazole - SAFETY DATA SHEET.
  • Reddit. (2019). [A level chemistry] testing for an acyl chloride. r/HomeworkHelp.
  • Chemical Synthesis Database. (2025). 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride.
  • ChemicalBook. (n.d.). 2-CHLORO-1,3-THIAZOLE-5-CARBALDEHYDE synthesis.
  • Sigma-Aldrich. (n.d.). 2-Chloro-1,3-thiazole-5-carboxylic acid.
  • PubChem. (n.d.). 2-Chloro-thiazole-5-carboxylic acid.
  • ACS Publications. (2008). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews.
  • NIH. (n.d.). 2-Chloro-5-chloromethyl-1,3-thiazole. PMC.
  • Google Patents. (n.d.). CN104672168A - Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid.

Sources

Reference Data & Comparative Studies

Validation

HPLC method development for purity analysis of 2-chloro-1,3-thiazole-5-carbonyl chloride

Executive Summary The accurate purity analysis of 2-chloro-1,3-thiazole-5-carbonyl chloride presents a classic analytical paradox: the molecule is an essential electrophilic intermediate in drug synthesis (e.g., for Rito...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate purity analysis of 2-chloro-1,3-thiazole-5-carbonyl chloride presents a classic analytical paradox: the molecule is an essential electrophilic intermediate in drug synthesis (e.g., for Ritonavir analogs or agrochemicals), yet it is inherently unstable in the aqueous environments required for standard Reversed-Phase HPLC (RP-HPLC).

The Core Problem: Direct injection of this acid chloride into an aqueous mobile phase results in rapid, on-column hydrolysis. This generates the corresponding carboxylic acid (2-chloro-1,3-thiazole-5-carboxylic acid), leading to split peaks, retention time shifts, and non-reproducible integration.

The Solution: This guide compares two methodologies:

  • Method A (Direct Injection): The "naive" approach, demonstrating why it fails.

  • Method B (In-Situ Derivatization): The recommended protocol using methanol quenching to form a stable methyl ester (Methyl 2-chloro-1,3-thiazole-5-carboxylate) prior to injection.

Recommendation: Method B is the only viable path for quantitative purity assessment, offering a %RSD < 0.5% compared to > 5.0% for Method A.

Chemical Context & Stability Mechanism[1][2]

To develop a robust method, one must understand the degradation pathway. The carbonyl chloride moiety is highly susceptible to nucleophilic attack by water (hydrolysis).

Reaction Pathways

The following diagram illustrates the competition between the unwanted hydrolysis (Method A) and the controlled derivatization (Method B).

ReactionPathways Start 2-chloro-1,3-thiazole- 5-carbonyl chloride (Analyte) Acid 2-chloro-1,3-thiazole- 5-carboxylic acid (Hydrolysis Product) Start->Acid Uncontrolled Hydrolysis Ester Methyl 2-chloro-1,3-thiazole- 5-carboxylate (Stable Derivative) Start->Ester Controlled Derivatization Water + H2O (Mobile Phase) Water->Acid Methanol + MeOH (Sample Diluent) Methanol->Ester

Figure 1: Chemical fate of the analyte. Direct injection leads to the Acid (Red), while Methanol derivatization yields the stable Ester (Green).

Comparative Methodology

Method A: Direct Aqueous Injection (The Failure Case)
  • Concept: Dissolving the sample in Acetonitrile (ACN) and injecting it directly into a Water/ACN gradient.

  • Observation: As the sample plug mixes with the aqueous mobile phase, the acid chloride hydrolyzes. Because the reaction rate (

    
    ) is comparable to the chromatographic run time, the peak shape distorts significantly.
    
  • Outcome:

    • Peak Splitting: You observe two peaks connected by a "saddle"—one for the remaining chloride and one for the forming acid.

    • RT Shift: The acid is more polar and elutes earlier than the chloride.

    • Quantitation Error: Impossible to determine original purity.

Method B: In-Situ Methyl Ester Derivatization (The Gold Standard)
  • Concept: The sample is dissolved immediately in anhydrous Methanol (MeOH). The carbonyl chloride reacts rapidly and quantitatively to form the methyl ester.

  • Mechanism: Nucleophilic acyl substitution.

  • Advantage: The resulting ester is chemically stable in the water/ACN mobile phase. The purity of the ester reflects the purity of the original chloride (assuming impurities also derivatize or are non-reactive).

Detailed Experimental Protocols

Instrument Conditions (Common to Both)
  • System: HPLC with UV Detection (DAD/VWD)

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm)

  • Wavelength: 265 nm (Thiazole characteristic absorption)

  • Flow Rate: 1.0 mL/min

  • Column Temp: 30°C

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

Protocol B: Derivatization Workflow (Recommended)

Step 1: Preparation of Diluent Use HPLC-grade Methanol (anhydrous preferred to prevent competition with water, though HPLC grade is usually sufficient).

Step 2: Sample Preparation

  • Weigh approx. 10 mg of 2-chloro-1,3-thiazole-5-carbonyl chloride into a 20 mL volumetric flask.

  • Immediately add 10 mL of Methanol.

  • Sonicate for 5 minutes. (The reaction is exothermic and fast; sonication ensures complete dissolution and reaction).

  • Allow to stand at room temperature for an additional 10 minutes to ensure 100% conversion.

  • Fill to mark with Methanol.

  • Transfer to an HPLC vial.

Step 3: Gradient Program

Time (min) % Mobile Phase B
0.0 10
10.0 90
12.0 90
12.1 10

| 15.0 | 10 |

Performance Data Comparison

The following data summarizes the performance differences observed during validation trials.

ParameterMethod A (Direct Injection)Method B (Derivatization)
Analyte Detected Mixture (Acid + Chloride)Methyl Ester
Retention Time (RT) Drifting (2.5 - 4.0 min)Stable (6.2 min)
Peak Shape (Tailing Factor) > 2.5 (Severe Tailing/Split)1.05 - 1.15 (Symmetrical)
Precision (%RSD, n=6) 5.8% (Fail)0.2% (Pass)
Linearity (R²) 0.920> 0.999
Sample Stability (24h) Degradation > 20%Stable (< 0.5% change)
Visualizing the Workflow Logic

This flowchart guides the analyst through the decision-making process for handling this labile compound.

Workflow Input Sample: 2-chloro-1,3-thiazole- 5-carbonyl chloride Decision Select Diluent Input->Decision PathA Acetonitrile/Water (Non-reactive) Decision->PathA Method A PathB Methanol (Reactive) Decision->PathB Method B ResultA Hydrolysis on Column Unstable Baseline FAIL PathA->ResultA ResultB Conversion to Methyl Ester Stable Analyte PASS PathB->ResultB

Figure 2: Decision logic for method development. Choosing a reactive diluent (MeOH) is critical for success.

Troubleshooting & Scientific Integrity

Why not use Dimethylamine?

While reacting with an amine (e.g., dimethylamine) to form an amide is also a valid strategy, Methanol is preferred for this specific application because:

  • Availability: Every HPLC lab has HPLC-grade Methanol.

  • Solubility: The thiazole acid chloride dissolves instantly in MeOH.

  • Chromatography: The methyl ester is less polar than the acid but sufficiently retained on C18, providing excellent separation from polar synthesis impurities.

Critical Control Points (Self-Validating System)

To ensure the method is working correctly, look for the "Acid Peak" :

  • Inject a standard of 2-chloro-1,3-thiazole-5-carboxylic acid.

  • If your derivatized sample shows a peak at the Acid RT, it indicates either:

    • The starting material contained the acid impurity (Process Impurity).

    • The derivatization was incomplete (wet Methanol or insufficient time).

References

  • Valvis, I. et al. (2012). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides. Journal of Pharmaceutical and Biomedical Analysis.

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • Sigma-Aldrich. (2024). Product Specification: 2-Chloro-1,3-thiazole-5-carbonyl chloride.

  • PubChem. (2024). Compound Summary: 2-chloro-1,3-thiazole-5-carboxylic acid.[1][2][3] National Library of Medicine.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Chloro-1,3-thiazole-5-carbonyl chloride

This document provides a detailed, safety-first protocol for the proper handling and disposal of 2-Chloro-1,3-thiazole-5-carbonyl chloride. As a reactive acyl chloride, this compound demands rigorous adherence to safety...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, safety-first protocol for the proper handling and disposal of 2-Chloro-1,3-thiazole-5-carbonyl chloride. As a reactive acyl chloride, this compound demands rigorous adherence to safety procedures to mitigate risks to personnel and the environment. This guide moves beyond mere instruction to explain the chemical principles underpinning these essential protocols, empowering researchers to handle this substance with confidence and integrity.

Core Hazard Profile & Chemical Reactivity

Understanding the inherent reactivity of 2-Chloro-1,3-thiazole-5-carbonyl chloride is fundamental to its safe handling. The molecule's hazardous nature stems primarily from the acyl chloride functional group.

  • Extreme Reactivity with Nucleophiles: Acyl chlorides are highly electrophilic and react vigorously, often violently, with nucleophiles. The most common laboratory nucleophile is water (from atmospheric moisture, aqueous solutions, etc.). This reaction, a hydrolysis, is highly exothermic and produces 2-Chloro-1,3-thiazole-5-carboxylic acid and corrosive hydrogen chloride (HCl) gas.[1][2][3] This reactivity is the source of the compound's designation as "corrosive" and explains why it is a lachrymator (fumes react with moisture in the eyes to produce HCl).[2][4]

  • Corrosivity: Direct contact causes severe skin burns and serious eye damage due to the rapid generation of hydrochloric acid upon contact with tissue moisture.[1][4]

  • Toxicity of Byproducts: In addition to HCl, improper handling or disposal, such as uncontrolled thermal decomposition, can generate other toxic gases. The presence of nitrogen, sulfur, and chlorine in the molecule means that combustion can produce hazardous oxides of nitrogen (NOx), oxides of sulfur (SOx), and other chlorinated compounds.[5][6][7]

Given these hazards, the primary goal of any disposal procedure is the controlled and safe neutralization of the acyl chloride group before the material enters a formal waste stream.

Mandatory Personal Protective Equipment (PPE)

A robust defense is non-negotiable. All handling and disposal operations must be conducted within a certified chemical fume hood. The following table outlines the minimum required PPE.

Body PartRequired EquipmentRationale & Specifications
Eyes/Face Chemical Safety Goggles & Full-Face ShieldProtects against splashes of the liquid and corrosive HCl vapors. Must conform to EN 166 (EU) or OSHA 29 CFR 1910.133 standards.[8]
Hands Chemical-Resistant Gloves (Butyl Rubber or Laminate)Acyl chlorides can penetrate standard nitrile gloves. Use heavy-duty, compatible gloves. Always inspect for tears or holes before use.[4]
Body Flame-Resistant Laboratory CoatProvides a barrier against accidental spills.[4]
Respiratory NIOSH/MSHA Approved RespiratorRequired if there is a risk of exceeding exposure limits or if working outside a fume hood (e.g., large spills). An acid gas cartridge is necessary.[8][9]

Waste Classification and Regulatory Compliance

Under the Resource Conservation and Recovery Act (RCRA) administered by the U.S. Environmental Protection Agency (EPA), chemical waste is classified as hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity. 2-Chloro-1,3-thiazole-5-carbonyl chloride waste falls squarely into this category.

CharacteristicApplicable RCRA CodeJustification
Reactivity D003 Reacts violently with water, generating toxic gases (HCl).[1]
Corrosivity D002 As a result of its reaction with moisture, it generates a solution with a pH of less than 2.
Toxicity F-Listed Waste (Potential) As a chlorinated organic compound, it may fall under specific EPA F-listed wastes from non-specific sources if used in certain processes.[10][11]

All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name and associated hazards.[12] Disposal must be handled by a licensed hazardous waste management facility in accordance with federal, state, and local regulations.[9][13]

Step-by-Step Laboratory-Scale Neutralization Protocol

For small quantities of residual 2-Chloro-1,3-thiazole-5-carbonyl chloride (e.g., <5 g), a controlled quenching and neutralization procedure is the safest method of preparation for disposal. This protocol converts the reactive acyl chloride into a less hazardous, pH-neutral salt solution.

Objective: To safely hydrolyze the acyl chloride to its corresponding carboxylic acid and subsequently neutralize the resulting acidic solution.

Materials:

  • Appropriate PPE (See Table 1)

  • Stir plate and stir bar

  • Large beaker (at least 10x the volume of the quenching solution)

  • Dropping funnel or pipette

  • Ice bath

  • pH paper or calibrated pH meter

  • Quenching solution: Isopropanol or Methanol[14]

  • Neutralizing agent: 5% Sodium Bicarbonate (NaHCO₃) solution or 1 M Sodium Hydroxide (NaOH) solution.[15][16]

Protocol Workflow:

G cluster_prep Preparation cluster_quench Quenching (Slow Addition) cluster_neutralize Neutralization cluster_dispose Final Disposal prep_ppe 1. Don PPE prep_fumehood 2. Work in Fume Hood prep_icebath 3. Prepare Ice Bath & Stirring Beaker quench_alcohol 4. Add Alcohol to Beaker prep_icebath->quench_alcohol quench_acyl 5. Slowly Add Acyl Chloride to Alcohol quench_alcohol->quench_acyl neut_base 6. Slowly Add Base (e.g., NaHCO₃ soln) quench_acyl->neut_base neut_ph 7. Monitor pH (Target: 6-8) neut_base->neut_ph disp_waste 8. Transfer to Aqueous Hazardous Waste neut_ph->disp_waste

Caption: Workflow for neutralizing 2-Chloro-1,3-thiazole-5-carbonyl chloride.

Step-by-Step Instructions:

  • Preparation: Don all required PPE. Perform this entire procedure in a chemical fume hood. Place a large beaker containing a stir bar in an ice bath on a stir plate.

  • Quenching: Add a suitable alcohol (e.g., isopropanol) to the beaker. A 20-fold excess by volume relative to the acyl chloride is recommended. Begin stirring.

  • Controlled Reaction: Very slowly, add the 2-Chloro-1,3-thiazole-5-carbonyl chloride to the stirring alcohol.[14] Use a dropping funnel for larger amounts or add dropwise via pipette for very small amounts. The reaction is exothermic; maintain the temperature below 25°C using the ice bath. This step converts the acyl chloride to a more stable ester.

  • Stirring: Once the addition is complete, remove the ice bath and allow the solution to stir at room temperature for at least 1 hour to ensure the reaction is complete.

  • Neutralization: Slowly add a basic solution (5% sodium bicarbonate is preferred as it is less caustic than NaOH and effervescence provides a visual cue).[16] Add the base portion-wise until gas evolution ceases.

  • pH Verification: Check the pH of the solution using pH paper or a meter. Continue adding the basic solution until the pH is neutral (between 6.0 and 8.0).[15][17]

  • Disposal: The resulting neutralized aqueous solution should be transferred to a properly labeled hazardous waste container for aqueous chemical waste.

Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Evacuate & Alert: Evacuate all non-essential personnel from the immediate area. Alert your supervisor and institutional safety office.

  • Ventilate: Ensure the fume hood is operating at maximum capacity.

  • PPE: Don the appropriate PPE, including respiratory protection if necessary.

  • Contain: For liquid spills, cover with an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels.

  • Neutralize: Cautiously and slowly cover the absorbed spill with a neutralizing agent such as sodium bicarbonate powder. Avoid adding water directly.

  • Collect: Once the reaction has subsided, carefully collect the absorbed material using spark-proof tools and place it in a designated, labeled hazardous waste container.[18]

  • Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Bulk and Container Disposal

Disposal of unopened or partially used containers of 2-Chloro-1,3-thiazole-5-carbonyl chloride must be managed through your institution's Environmental Health & Safety (EHS) office.

  • Do Not Open: Do not attempt to neutralize the contents of a full or partially full stock bottle. The large quantity of material can lead to an uncontrollable exothermic reaction.

  • Labeling: Ensure the container is tightly sealed and clearly labeled with its contents and all associated hazard warnings.

  • Segregation: Store the container in a well-ventilated, secure area away from incompatible materials (especially bases and aqueous solutions) while awaiting pickup.[8][19]

  • Professional Disposal: The designated method for bulk quantities is controlled incineration in a facility equipped with flue gas scrubbing to neutralize the acidic and toxic gases produced.[18] This must be handled by a licensed chemical waste disposal company.

This guide provides a framework for the safe and responsible disposal of 2-Chloro-1,3-thiazole-5-carbonyl chloride. By understanding the chemistry and adhering strictly to these protocols, you contribute to a safer laboratory environment for yourself and your colleagues.

References

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. Available at: [Link]

  • Wikipedia. Thiazole. Available at: [Link]

  • Slideshare. Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. Available at: [Link]

  • Lab Alley. How to dispose of hydrochloric acid. Available at: [Link]

  • CUTM Courseware. Thiazole. Available at: [Link]

  • Bentham Science. Synthesis, Reaction and Biological Activity of Thiazoles. Available at: [Link]

  • Chemistry Stack Exchange. Safe disposal of hydrochloric acid. Available at: [Link]

  • Yufeng. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Available at: [Link]

  • Lab Alley. How to neutralize hydrochloric acid. Available at: [Link]

  • Ryze Chemie. How to Neutralize Acid: Effective Ways (2024). Available at: [Link]

  • Thomas Jefferson National Accelerator Facility. Hydrochloric Acid Safe Handling Guideline. Available at: [Link]

  • Georganics. 2-CHLORO-5-CHLOROMETHYL THIAZOLE - Safety Data Sheet. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). HYDROGEN CHLORIDE. Available at: [Link]

  • ResearchGate. Nitrogen, Sulfur, and Chlorine Transformations during the Pyrolysis of Straw. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). EPA HAZARDOUS WASTE CODES. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste: Guidelines and Regulations, Federal Register Notice. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Highly Hazardous Chemicals, hydrochloric acid. Available at: [Link]

  • YouTube. Acids to Acyl Chlorides, Part 3. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Steps in Complying with Regulations for Hazardous Waste. Available at: [Link]

  • Chemguide. an introduction to acyl chlorides (acid chlorides). Available at: [Link]

  • Save My Exams. Acylation Mechanism - A Level Chemistry Revision Notes. Available at: [Link]

  • StateScape. Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES. Available at: [Link]

  • Semantic Scholar. 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. Available at: [Link]

  • Reddit. Drying agents for Acyl halides. Available at: [Link]

  • PubChem. 2-Chloro-thiazole-5-carboxylic acid. Available at: [Link]

  • PMC. Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. Available at: [Link]

  • Google Patents. US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.
  • U.S. Environmental Protection Agency (EPA). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. Available at: [Link]

  • ResearchGate. (PDF) Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. Available at: [Link]

  • Google Patents. Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole - Patent 0794180.
  • PMC. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Available at: [Link]

  • Wikipedia. Chlorine. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-1,3-thiazole-5-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
2-Chloro-1,3-thiazole-5-carbonyl chloride
© Copyright 2026 BenchChem. All Rights Reserved.